molecular formula C15H18O4 B2553138 methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate CAS No. 478046-88-7

methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate

Cat. No.: B2553138
CAS No.: 478046-88-7
M. Wt: 262.305
InChI Key: ASCNMNUWBMJGOW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a benzoyloxy moiety, which is further connected to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of flow microreactors in industrial production ensures a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes in bacterial biosynthesis pathways by forming adducts with coenzyme A (CoA) . This interaction can disrupt essential metabolic processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-phenylbut-2-enoate
  • Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

Uniqueness

Methyl (2E)-3-[(E)-4-tert-butylbenzoyloxy]prop-2-enoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity patterns and stability .

Properties

IUPAC Name

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2,3)12-7-5-11(6-8-12)14(17)19-10-9-13(16)18-4/h5-10H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCNMNUWBMJGOW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.